3-Methyl-2-benzoxazolinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

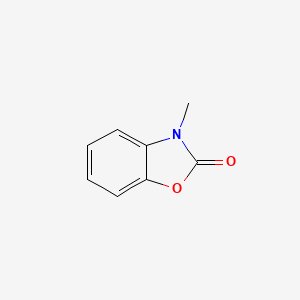

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMRRLXXFHXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176295 | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-80-8 | |

| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Foundations and Research Significance of 3 Methyl 2 Benzoxazolinone

Overview of Benzoxazolinone Class within Heterocyclic Chemistry

Benzoxazolinones are a class of heterocyclic compounds characterized by a fused benzene (B151609) ring and an oxazolone (B7731731) ring. researchgate.netontosight.aimdpi.com This core structure, also known as 2(3H)-benzoxazolone, is a key building block in the synthesis of more complex, biologically active molecules. researchgate.netresearchgate.net The benzoxazole (B165842) ring system is found in both naturally occurring and synthetic compounds that exhibit a wide array of biological activities. nih.govnih.gov The versatility of the benzoxazolinone scaffold allows for modifications at various positions, leading to a diverse library of derivatives with distinct physicochemical and pharmacological properties. mdpi.commdpi.com

Strategic Importance of the 2(3H)-Benzoxazolone Scaffold as a "Privileged Scaffold" in Drug Discovery

The 2(3H)-benzoxazolone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of new drugs. nih.govresearchgate.net The ability of the 2(3H)-benzoxazolone structure to mimic a phenol (B47542) or catechol moiety in a more metabolically stable form contributes to its broad therapeutic potential. nih.govresearchgate.net This scaffold has been successfully incorporated into compounds targeting a range of conditions, including those requiring analgesic, anti-inflammatory, antipsychotic, and neuroprotective actions. nih.govbenthamdirect.com Its derivatives have shown high affinity for various receptors, such as dopaminergic, serotoninergic, and sigma receptors. nih.govresearchgate.net

Historical Development of Research on Benzoxazolinone Derivatives

Research into benzoxazolinone derivatives has a rich history, driven by the diverse biological activities exhibited by this class of compounds. researchgate.netresearchgate.net Early studies focused on their synthesis and basic chemical characterization. Over the decades, the focus has shifted towards exploring their potential as therapeutic agents. mdpi.comnih.gov Investigations have revealed a wide spectrum of pharmacological effects, including antimicrobial, antifungal, herbicidal, and insecticidal properties. mdpi.come3s-conferences.orgontosight.ai More recent research has delved into the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, such as Toll-like receptor 9 (TLR9) antagonists for inflammatory disorders. nih.gov The ongoing exploration of benzoxazolinone derivatives continues to yield new compounds with promising therapeutic applications. nih.govmdpi.com

Rationale for Focused Investigation of 3-Methyl-2-benzoxazolinone

The focused investigation of this compound is warranted due to its specific structural modifications and the potential for unique biological activities. The introduction of a methyl group at the 3-position of the benzoxazolinone core can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets. e3s-conferences.org Studies on 3-alkylbenzoxazolinones have demonstrated notable herbicidal and fungicidal activity. e3s-conferences.orgresearchgate.net Specifically, 3-methylbenzoxazolinone has been identified as having significant herbicidal action. e3s-conferences.org A thermochemical study has also been conducted on this compound to understand its energetic and structural characteristics. mdpi.com This focused research allows for a deeper understanding of the structure-activity relationships within the benzoxazolinone class, paving the way for the rational design of new and more effective derivatives.

Synthesis and Chemical Characterization of 3 Methyl 2 Benzoxazolinone

The synthesis of 3-Methyl-2-benzoxazolinone can be achieved through various synthetic routes, often involving the methylation of the parent 2-benzoxazolinone (B145934). One common method involves the reaction of 2-benzoxazolinone with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7NO2 | uni.lu |

| Molecular Weight | 149.15 g/mol | uni.lu |

| Appearance | Solid | nih.gov |

| Melting Point | 141-142 °C | nih.gov |

| Boiling Point | 335 °C at 760 mmHg | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 2 Benzoxazolinone

Mechanistic Studies of Ring-Opening Reactions

The strained ring system of 2-benzoxazolinones, including the 3-methyl derivative, makes them susceptible to ring-opening reactions. masterorganicchemistry.com These reactions can be initiated by various nucleophiles and are of significant interest in understanding the compound's stability and potential for further chemical transformations.

Aminolysis Mechanisms

The ring-opening of 2-benzoxazolinone (B145934) with methylamine (B109427) has been studied computationally to understand the underlying mechanisms. Three potential pathways were investigated: a zwitterionic mechanism, a neutral stepwise mechanism, and a neutral concerted mechanism. nih.govacs.org

In the gas phase, the neutral concerted mechanism is the most favorable, with a calculated activation barrier of 28–29 kcal/mol. nih.govacs.org This pathway involves a four-centered transition state where the N-H bond of methylamine adds across the C-O bond of the benzoxazolinone ring in a single step. nih.govacs.org In contrast, the neutral stepwise pathway has a significantly higher activation barrier of approximately 42 kcal/mol. nih.gov

The inclusion of solvent effects, using a polarizable continuum model (PCM), does not alter the preference for the concerted mechanism. However, the activation barrier is lowered to 20 kcal/mol in water, 20 kcal/mol in ethanol, and 22 kcal/mol in acetonitrile (B52724), indicating that polar solvents facilitate the reaction. nih.gov

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The existing substituents on the benzene ring play a crucial role in directing the position of the incoming electrophile, a phenomenon known as regioselectivity. libretexts.orgyoutube.comyoutube.com

For 3-Methyl-2-benzoxazolinone, the fused heterocyclic ring acts as a substituent on the benzene ring, influencing the position of further electrophilic attack. The directing effect of this substituent group is determined by its electronic properties—whether it donates or withdraws electron density from the aromatic ring. libretexts.orgyoutube.com

All activating groups and deactivating groups with lone pairs adjacent to the ring are ortho-, para-directors, while deactivators without adjacent lone pairs are meta-directors. libretexts.org Alkyl groups are ortho/para directors that activate the benzene ring towards electrophilic aromatic substitution through an inductive effect. youtube.com

Influence of Lewis Acids on Reaction Pathways

Lewis acids are frequently employed as catalysts in electrophilic aromatic substitution reactions. libretexts.orgmsu.edulumenlearning.com Their primary role is to generate a more potent electrophile, thereby increasing the reaction rate. msu.edulumenlearning.com For instance, in Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) is used to form a highly reactive acylium ion from an acyl halide or anhydride. msu.edu Similarly, in halogenation reactions, a Lewis acid such as ferric bromide (FeBr₃) polarizes the halogen molecule, making it more electrophilic. lumenlearning.com

While the primary function of a Lewis acid is to activate the electrophile, its presence can also influence the regioselectivity of the reaction. In some cases, the use of bulky Lewis acid-electrophile complexes can lead to increased steric hindrance at the ortho position, thereby favoring the para product. Furthermore, studies with zeolites as catalysts have shown that the shape and size of the catalyst's pores can direct the substitution to a specific position, often enhancing para-selectivity. cardiff.ac.uk

Degradation Pathways of Benzoxazolinone Compounds

Benzoxazolinones are a class of natural products found in certain plants that can undergo degradation through various biological and chemical processes. nih.govresearchgate.net Understanding these degradation pathways is crucial for determining their environmental fate and biological activity.

Enzymatic Degradation Mechanisms

Certain fungi have been shown to detoxify benzoxazolinones. nih.gov One key enzymatic pathway involves the opening of the lactam ring by a γ-lactamase, an enzyme found in Fusarium species. frontiersin.org This cleavage of the heterocyclic ring leads to the formation of an aminophenol intermediate, which can then be further metabolized. researchgate.netfrontiersin.org Specifically, some Fusarium species can acetylate the aminophenol to form an acetamidophenol or N-(2-hydroxyphenyl) malonamic acid as detoxification products. researchgate.net

Another significant enzymatic detoxification mechanism in some fungi involves an N-malonyltransferase enzyme. nih.gov This enzyme, encoded by the FDB2 gene in Fusarium verticillioides, is central to the detoxification of benzoxazolinones. nih.gov

The degradation of benzoxazolinones can also be initiated by polyphenoloxidase and phenoloxidase enzymes. csic.es For example, laccase can oxidize 3-methyl-2-benzothiazolinone hydrazone (MBTH), which then reacts with a coupling agent to form a colored product, indicating enzymatic activity. csic.es

pH-Dependent Hydrolysis and Hemiketal Cleavage

The stability of benzoxazolinones is also influenced by pH. Hydrolysis, the cleavage of chemical bonds by the addition of water, can be a significant degradation pathway, and its rate is often pH-dependent. nih.govnih.gov For many organic compounds, hydrolysis can be catalyzed by either acid or base. nih.gov For instance, the hydrolysis rates of β-lactam antibiotics are significantly greater under basic conditions compared to acidic or neutral pH. nih.gov

Thermochemical Investigations of Benzoxazolinone Derivatives

Thermochemical studies provide crucial insights into the stability and reactivity of chemical compounds. For this compound and related benzoxazolinone derivatives, these investigations have primarily focused on determining their standard molar enthalpies of formation and sublimation, understanding their gas-phase thermodynamic stability, and quantifying the enthalpic effects of substituents on the benzoxazolinone core.

The standard molar enthalpies of formation in the solid state (ΔfHm°(cr)) and the standard molar enthalpies of sublimation (ΔsubHm°) are fundamental thermodynamic properties that have been determined for this compound (3MBOA) and its parent compound, 2-benzoxazolinone (BOA). These values, determined at T = 298.15 K, are essential for deriving the gas-phase standard molar enthalpies of formation.

Experimental techniques such as static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry are employed to measure the enthalpies of formation in the solid state and the enthalpies of sublimation, respectively. mdpi.comresearchgate.net For this compound, the experimentally determined standard molar enthalpy of formation in the crystalline phase and the standard molar enthalpy of sublimation have been reported. researchgate.net These experimental values are often complemented by high-level quantum chemical calculations, which have shown good agreement with the experimental data. mdpi.comresearchgate.net

The gas-phase standard molar enthalpy of formation (ΔfHm°(g)) is a key parameter derived from the solid-phase and sublimation enthalpies. researchgate.net This value is critical for assessing the intrinsic stability of the molecule in the absence of intermolecular forces.

| Compound | ΔfHm°(cr) / kJ·mol-1 | ΔsubHm° / kJ·mol-1 | ΔfHm°(g) / kJ·mol-1 |

|---|---|---|---|

| This compound (3MBOA) | -223.7 ± 2.6 | 96.8 ± 1.2 | -126.9 ± 2.9 |

| 2-Benzoxazolinone (BOA) | -206.5 ± 2.2 | 96.4 ± 0.9 | -110.1 ± 2.4 |

The relative thermodynamic stability of benzoxazolinone derivatives in the gaseous phase is evaluated by comparing their standard molar Gibbs energies of formation (ΔfGm°(g)). mdpi.com This analysis reveals the order of stability among different substituted benzoxazolinones under standard conditions (T = 298.15 K). mdpi.com

To determine the standard molar Gibbs energy of formation, the standard molar entropies of formation in the gas phase are required. These are calculated using the standard reference entropy values for the constituent elements (C, H₂, N₂, O₂) and the standard molar absolute entropies of the compounds, which can be calculated using computational methods like the B3LYP/6-31G(d) level of theory. mdpi.com

Studies have shown that in the gaseous phase, the parent compound 2-benzoxazolinone (BOA) is the most thermodynamically stable, followed by this compound (3MBOA). mdpi.com This indicates that the substitution of a methyl group at the 3-position leads to a slight decrease in thermodynamic stability in the gas phase compared to the unsubstituted parent molecule. mdpi.com

| Compound | Sm°(g) / J·K-1·mol-1 | ΔfHm°(g) / kJ·mol-1 | ΔfGm°(g) / kJ·mol-1 |

|---|---|---|---|

| 2-Benzoxazolinone (BOA) | 340.0 | -110.1 ± 2.4 | -35.1 ± 2.4 |

| This compound (3MBOA) | 372.6 | -126.9 ± 2.9 | -32.0 ± 2.9 |

The effect of substituents on the energetic properties of the benzoxazolinone core can be quantified by examining the enthalpic increments. These increments represent the change in enthalpy when a substituent is introduced into the parent molecule.

For this compound, the enthalpic increment is determined for the substitution of a hydrogen atom in 2-benzoxazolinone with a methyl group. This has been investigated through both experimental data and computational methods. The mean value for the enthalpic increment for the transformation of 2-benzoxazolinone to this compound has been calculated to be -16.8 ± 2.7 kJ·mol⁻¹. mdpi.com

This negative value indicates that the introduction of a methyl group into the benzoxazolinone core is an enthalpically favorable process. mdpi.com This effect can be compared with the introduction of other substituents, such as a nitro group, to understand the relative electronic and steric influences of different functional groups on the stability of the benzoxazolinone ring system. mdpi.comresearchgate.net

| Transformation | Experimental Enthalpic Increment / kJ·mol-1 | Computational Enthalpic Increment / kJ·mol-1 | Mean Value / kJ·mol-1 |

|---|---|---|---|

| 2-benzoxazolinone → this compound | -16.8 ± 3.8 | -16.8 ± 1.5 | -16.8 ± 2.7 |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 Methyl 2 Benzoxazolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-methyl-2-benzoxazolinone by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The methyl group (CH3) attached to the nitrogen atom exhibits a characteristic singlet at approximately δ 3.4 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 7.3 | Multiplet |

| Methyl Protons | ~3.4 | Singlet |

Data is based on typical chemical shift ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation by identifying the unique carbon environments within this compound. The spectrum will show distinct peaks for the carbonyl carbon of the oxazolone (B7731731) ring, the carbons of the aromatic ring, and the methyl carbon. The carbonyl carbon (C=O) is typically observed downfield, around δ 155 ppm. The aromatic carbons resonate in the region of δ 110-145 ppm, with the carbons directly attached to the oxygen and nitrogen atoms having distinct shifts. The methyl carbon (CH3) appears upfield at approximately δ 28 ppm. The number of distinct signals in the ¹³C NMR spectrum confirms the seven different carbon environments in the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~155 |

| Aromatic (C-O) | ~143 |

| Aromatic (C-N) | ~130 |

| Aromatic (C-H) | 110 - 125 |

| Methyl (N-CH3) | ~28 |

Data is based on typical chemical shift ranges and comparison with structurally similar compounds like 2-benzoxazolinone (B145934). chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A strong absorption band is typically observed in the region of 1750-1770 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the five-membered lactam ring. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazolone ring gives rise to absorptions in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are also visible in the 1450-1600 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1750 - 1770 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (Methyl) | <3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch | 1200 - 1250 |

Data compiled from typical IR spectral data for related compounds. nist.gov

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural evidence. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion [M]⁺•. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 149, corresponding to its molecular weight. chemicalbook.com

The fragmentation of the molecular ion is a key feature. A common fragmentation pathway involves the loss of a methyl radical (•CH3) to give a fragment ion at m/z 134. Another significant fragmentation is the loss of carbon monoxide (CO) from the molecular ion, resulting in a peak at m/z 121. Further fragmentation can lead to the loss of a methyl isocyanate molecule (CH3NCO), producing a fragment at m/z 92. These characteristic fragmentation patterns are crucial for confirming the identity of the compound.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 149 | [C8H7NO2]⁺• (Molecular Ion) | - |

| 134 | [C7H4NO2]⁺ | •CH3 |

| 121 | [C7H7NO]⁺• | CO |

| 92 | [C6H4O]⁺• | CH3NCO |

Fragmentation patterns are predicted based on general principles of mass spectrometry for similar heterocyclic systems. cdnsciencepub.comresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. A typical HPLC method would utilize a reversed-phase column, such as a C18 column.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. For instance, a gradient could start with a higher proportion of water and gradually increase the organic solvent concentration to ensure the elution of the compound with good peak shape and resolution from any impurities. Detection is commonly performed using a UV detector, as the benzoxazolinone ring system has a strong chromophore. The retention time of the compound under specific HPLC conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. researchgate.netscirp.orgresearchgate.net Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency. researchgate.netscirp.orgresearchgate.netnih.gov

Table 5: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 275 nm) |

| Injection Volume | 10 - 20 µL |

These are representative parameters and may require optimization for specific applications. researchgate.net

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ionic species based on their charge-to-mass ratio within a narrow-bore fused-silica capillary under the influence of a high electric field. youtube.comwikipedia.org The migration speed of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution inside the capillary. youtube.comsciex.com This method is prized for its rapid analysis times, high resolution, and minimal sample consumption. youtube.com

While specific CZE methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally related heterocyclic compounds, such as isoxazolinones, provides a strong methodological precedent. A study on the analysis of natural isoxazolinone compounds utilized CZE to achieve separation of six different compounds within ten minutes. nih.gov The operational parameters from such a study can be adapted for the analysis of this compound.

Methodological Approach:

A typical CZE setup involves a fused-silica capillary, a high-voltage power supply, a detector (commonly a UV-Vis detector), and buffer reservoirs. wikipedia.org For the analysis of this compound, a buffer system with a pH that ensures the compound is sufficiently charged would be selected. The sample is injected into the capillary, and the application of a high voltage initiates the migration of the ions. The time it takes for the analyte to reach the detector, known as the migration time, is a characteristic feature used for its identification. The peak area, in turn, is proportional to the concentration of the compound, allowing for quantitative analysis. nih.gov

A representative set of CZE conditions, based on the analysis of related heterocyclic compounds, is presented in the table below. nih.gov

| Parameter | Value |

| Capillary | Coated Fused-Silica, 60 cm total length (52.6 cm effective length) x 75 µm I.D. |

| Running Buffer | 25 mM Potassium Phosphate (B84403) (pH 7.5) containing 8% 1-Propanol |

| Applied Voltage | 22.5 kV (Electric Field: 375 V/cm) |

| Temperature | 30 °C |

| Detection | UV Absorbance |

The reproducibility of the method is assessed by the relative standard deviation (RSD) of the migration time and peak area, which for similar compounds has been shown to be between 0.44-1.94% and 1.26-6.86%, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Ionization Constant Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable and straightforward method for determining the ionization constant (pKa) of a compound. scirp.orgijper.org The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. scirp.org This method is applicable to compounds that possess a chromophore near the ionization center, resulting in a change in the UV-Vis absorbance spectrum as the molecule transitions between its protonated and deprotonated forms. nih.gov

The determination of the pKa of this compound would involve recording its UV-Vis spectra in a series of buffer solutions with known pH values. scirp.orgnih.gov As the pH of the solution changes, the equilibrium between the acidic and basic forms of the compound shifts, leading to changes in the absorbance spectrum. The wavelength of maximum absorbance (λmax) will differ for the protonated and deprotonated species. nih.gov The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two species is equal, is a strong indicator of a simple two-component equilibrium. scirp.org

Methodological Approach:

Preparation of Solutions: A stock solution of this compound is prepared. A series of buffer solutions spanning a pH range that covers the expected pKa of the compound is also prepared. nih.gov

Spectral Measurement: The UV-Vis spectrum of the compound is recorded in each buffer solution. nih.gov

Data Analysis: The absorbance data at a selected wavelength are plotted against the pH values. The pKa can then be determined from the resulting titration curve, often using the Henderson-Hasselbalch equation. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal. Several graphical and mathematical methods can be applied to the data to calculate the pKa with high accuracy. scirp.org

While the specific pKa of this compound determined by this method is not readily found in literature, the general procedure is well-established. For example, the pKa of bromothymol blue is determined by observing the change in its absorbance peaks at different pH values, with the deprotonated form peaking around 617 nm and the protonated form around 432 nm. mt.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₇NO₂. uni.luwikipedia.org The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Research on newly synthesized compounds, such as substituted pyrazolin-5-ones and azo-azomethine pyrazoles, routinely includes elemental analysis to confirm the proposed structures. biomedpharmajournal.orgnih.gov

Theoretical Composition:

The molecular weight of C₈H₇NO₂ is approximately 149.15 g/mol . nih.govnih.gov The theoretical elemental percentages are calculated as follows:

Carbon (C): (8 * 12.011) / 149.15 * 100% = 64.43%

Hydrogen (H): (7 * 1.008) / 149.15 * 100% = 4.73%

Nitrogen (N): (1 * 14.007) / 149.15 * 100% = 9.39%

Oxygen (O): (2 * 15.999) / 149.15 * 100% = 21.45%

Experimental Verification:

In a typical procedure, a small, precisely weighed sample of this compound would be combusted in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The oxygen percentage is often determined by difference. The experimental results are generally expected to be within ±0.4% of the theoretical values to be considered a confirmation of the structure and purity.

The following table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 64.43 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.73 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.45 |

| Total | 149.149 | 100.00 |

Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Benzoxazolinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-2-benzoxazolinone at the atomic level. These methods provide a detailed picture of the molecule's electronic distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in determining its optimized geometry and electronic properties. repositorioinstitucional.mx

A thermochemical study of this compound employed the G3(MP2)//B3LYP composite method to perform standard ab initio molecular orbital calculations. mdpi.com This approach uses geometries and zero-point energies obtained from the B3LYP/6-31G(d) level of theory, with single-point calculations at higher levels to achieve greater accuracy. mdpi.com The absolute enthalpies of the molecule at 298.15 K were determined by adding the energies computed at 0 K with vibrational, translational, and rotational contributions. mdpi.com

These calculations have been crucial in estimating the gas-phase standard molar enthalpy of formation (ΔfH°(g)). The computationally derived values show excellent agreement with experimental data obtained from combustion calorimetry and Calvet microcalorimetry, with a maximum deviation of only 4.1 kJ·mol⁻¹. mdpi.com This consistency between theoretical and experimental results underscores the reliability of the DFT methods used. mdpi.com

Prediction of Spectroscopic Parameters

Theoretical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental spectra for structural validation. For derivatives of benzoxazolinone, DFT has been used to calculate vibrational frequencies. mdpi.commdpi.com For instance, the vibrational frequencies for this compound were calculated at the B3LYP/6-31G(d) level and scaled by a factor of 0.9613 to derive the gas-phase molar heat capacities (Cp,m°(g)). mdpi.com These theoretical predictions are valuable for interpreting experimental infrared (IR) and Raman spectra.

In studies of related benzoxazole (B165842) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to model the molecular structure in the ground state. nih.gov Additionally, simulated NMR values for similar compounds have shown good agreement with experimental chemical shifts, further validating the accuracy of the computational methods. researchgate.net

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to structurally similar benzoxazole and benzoxazolinone derivatives highlights its importance. nih.govresearchgate.net For instance, molecular docking has been used to investigate the inhibitory effects of benzoxazole derivatives on various protein targets, including those associated with cancer and bacterial infections. mdpi.comnih.govresearchgate.net

In these studies, docking simulations reveal the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govnih.gov For example, docking studies of quinazolinone derivatives, which share a similar heterocyclic core, identified key residues like Ala238, Thr245, and Met253 as crucial for binding to matrix metalloproteinase-13 (MMP-13). nih.gov Such insights are vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the study of their conformational changes and the stability of ligand-protein complexes over time. nih.govresearchgate.net This method complements the static picture provided by molecular docking. researchgate.net

MD simulations are used to assess the stability of the docked poses of ligands in the active site of their target proteins. researchgate.netresearchgate.net By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains stably bound and identify key interactions that contribute to this stability. nih.gov For example, in a study of quinazolinone derivatives as MMP-13 inhibitors, 10-nanosecond MD simulations were performed to analyze the stability of the designed compounds within the enzyme's active site. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) provides insights into the stability of the protein-ligand complex and the flexibility of individual residues. nih.govresearchgate.net

These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more complete understanding of the binding dynamics. nih.gov This information is crucial for confirming the binding mode predicted by docking and for refining the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activities Based on Molecular Descriptors

QSAR models are built by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D properties) of a set of compounds with their experimentally determined biological activities. nih.govrsc.org These models can then be used to predict the activity of new, untested compounds.

For classes of compounds similar to this compound, such as quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govrsc.org These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov

For instance, a QSAR study on quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as pivotal for their anti-tuberculosis activity. nih.gov Such models not only predict the activity of new compounds but also provide valuable insights into the structural requirements for a specific biological effect, thereby guiding the design of more potent molecules. rsc.orgnih.gov

Theoretical Studies on Tautomerism and Thermodynamic Stability

Theoretical and experimental investigations have shed light on the thermodynamic properties of this compound (3MBOA), particularly in comparison to its parent compound, 2-benzoxazolinone (B145934) (BOA).

The primary tautomeric equilibrium in 2-benzoxazolinone involves the amide and enol forms. The amide tautomer is the overwhelmingly predominant and more stable form. Computational studies have shown that the enol form, 2-benzoxazolol, is energetically significantly less stable than the amide tautomer by approximately 60 kJ·mol⁻¹. mdpi.com In this compound, the substitution of the hydrogen atom on the nitrogen with a methyl group precludes the possibility of this specific amide-enol tautomerism. This methylation effectively locks the molecule in the N-substituted amide form, which is the stable structure of 3MBOA.

High-level quantum chemical calculations, specifically using the G3MP2B3 composite method, have been employed to determine the gas-phase thermodynamic stability of 3MBOA. mdpi.com These theoretical calculations are in excellent agreement with experimental data derived from combustion calorimetry. mdpi.com The studies reveal that the introduction of a methyl group into the benzoxazolinone core is an enthalpically favorable process. mdpi.com

A comparative analysis of the thermodynamic stability among 2-benzoxazolinone (BOA), this compound (3MBOA), and 6-Nitro-2-benzoxazolinone (6NBOA) in the gaseous phase has been conducted. The relative thermodynamic stability is determined by the standard molar Gibbs energies of formation (ΔfG°m(g)). The results indicate that the parent compound, 2-benzoxazolinone, is the most stable in the gaseous phase, followed by this compound. mdpi.com This difference in stability is primarily attributed to variations in the entropies of formation. mdpi.com

The key thermodynamic parameters for this compound determined through these studies are summarized in the table below.

| Thermodynamic Parameter | Computational Value (G3MP2B3) (kJ·mol⁻¹) | Experimental Value (kJ·mol⁻¹) |

| Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°m(g)) at 298.15 K | -124.6 | -120.5 ± 2.6 |

| Enthalpic Increment from 2-benzoxazolinone to this compound | -17.5 | -16.1 ± 2.7 |

Data sourced from a comprehensive thermochemical study. mdpi.com

Investigation of Inclusion Complex Formation with Host Molecules

The formation of inclusion complexes, where a "guest" molecule is encapsulated within a larger "host" molecule, is a key area of supramolecular chemistry. These complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. While specific theoretical studies on the inclusion complex formation of this compound are not extensively documented, research on the parent compound, benzoxazolinone, with host molecules like cyclodextrins provides a valuable model.

A study investigating the inclusion process of benzoxazolinone in β-cyclodextrin (β-CD) has demonstrated the formation of a stable 1:1 complex. researchgate.net This research utilized a combination of spectroscopic methods and semi-empirical calculations at the PM3 level of theory to characterize the host-guest system. researchgate.net Such computational approaches are instrumental in understanding the geometry, orientation, and binding energetics of the guest molecule within the host cavity. researchgate.netnih.gov

Theoretical methods employed to study these host-guest interactions typically include:

Molecular Mechanics (MM): Force-field based methods used to explore the potential energy surface of the complex and determine the most stable conformations. researchgate.net

Semi-empirical Methods (e.g., PM3, AM1): Quantum mechanical methods that use parameters derived from experimental data to simplify calculations, making them suitable for large systems like host-guest complexes. researchgate.netnih.gov

Density Functional Theory (DFT): A more rigorous quantum mechanical method that can provide more accurate electronic structure and energy information. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic stability of the inclusion complex and the role of solvent molecules. nih.gov

In the case of the benzoxazolinone/β-CD complex, computational analysis helps to elucidate the most favorable orientation of the guest molecule inside the hydrophobic cavity of the cyclodextrin. researchgate.net The driving forces for complexation often involve a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding between the guest and the hydroxyl groups of the cyclodextrin. mdpi.com For a substituted guest like this compound, the position and nature of the substituent (the methyl group) would be a critical factor in determining the preferred orientation and stability of the inclusion complex. researchgate.net

Biological Activity Profiles and Molecular Mechanisms of 3 Methyl 2 Benzoxazolinone and Benzoxazolinone Scaffolds

General Overview of Diverse Pharmacological Actions

The benzoxazolinone scaffold, a heterocyclic compound class, is a core structure in a variety of biologically active molecules. nih.gov These compounds are found in nature, particularly in plants, where they function as defense agents against fungi, bacteria, and insects. nih.gov Research into synthetic derivatives has revealed a wide spectrum of pharmacological activities.

Derivatives of the benzoxazolinone ring system have been investigated for numerous potential therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, antifungal, and antinociceptive effects. nih.govtandfonline.comontosight.ainih.gov The versatility of the scaffold allows for chemical modifications that can tune its biological profile. Beyond these primary areas, the broader class of azole compounds, to which benzoxazolinones belong, has been associated with antiviral, antimalarial, and anticancer properties. nih.govontosight.ai Furthermore, certain benzoxazolinone derivatives have been explored for agricultural applications, demonstrating herbicidal and defoliating activities. e3s-conferences.org This diverse range of actions underscores the significance of the benzoxazolinone scaffold as a privileged structure in medicinal chemistry and drug discovery.

Analgesic and Anti-inflammatory Activities

A significant area of investigation for benzoxazolinone derivatives has been their potential as analgesic and anti-inflammatory agents. Numerous studies have described the synthesis of novel derivatives that exhibit potent activity in preclinical models. tandfonline.comnih.govnih.gov For instance, certain Mannich bases of 5-methyl-2-benzoxazolinones and 5-nitro-2-benzoxazolinones have shown promising results in tests such as the p-benzoquinone-induced abdominal constriction and carrageenan-induced paw edema assays in mice. nih.govtubitak.gov.tr

The analgesic activities of some derivatives have been reported to be higher than their anti-inflammatory effects. nih.govtubitak.gov.tr In several cases, newly synthesized compounds demonstrated analgesic potency greater than that of the reference drug O-acetylsalicylic acid (aspirin). nih.govnih.gov The structure-activity relationship appears to be crucial; for example, derivatives bearing electron-withdrawing substituents like fluorine or chlorine on a phenylpiperazine ring attached to the benzoxazolinone core often show enhanced activity. nih.govtubitak.gov.tr These findings suggest that the benzoxazolinone moiety is a viable template for developing new non-steroidal anti-inflammatory and analgesic drugs. nih.gov

Table 1: Selected Benzoxazolinone Derivatives and their Analgesic/Anti-inflammatory Activity

| Compound Class/Derivative | Bioassay Model | Key Finding | Reference(s) |

|---|---|---|---|

| Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones | Carrageenan-induced paw edema; p-benzoquinone-induced writhing | Compounds with electron-withdrawing groups (F, Cl) showed promising results; analgesic activity was higher than anti-inflammatory activity. | nih.gov |

| 3-(Arylpiperidinomethyl)-2-benzoxazolinone derivatives | Modified Koster's test (acetic acid-induced writhing) | Analgesic activities were found to be higher than that of O-acetylsalicylic acid. | nih.gov |

| 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol | Modified Koster's test | Found to be more active than O-acetylsalicylic acid. | nih.gov |

| (2-benzoxazolone-3-yl)acetic acid derivatives | Anti-nociceptive and anti-inflammatory tests | Several derivatives, including those with morpholine (B109124) and pyrrolidine (B122466) moieties, showed potent anti-nociceptive activity and good anti-inflammatory effects. | nih.gov |

| Mannich bases of 5-methyl-3-substituted piperazinomethyl-2-benzoxazolinones | Carrageenan-induced paw edema; p-benzoquinone-induced writhing | Derivatives with para-position electron-withdrawing substituents (F, Cl) were most promising. | tubitak.gov.tr |

| (6-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone | Acetic acid writhing test; Hot plate test | Identified as a highly promising compound for analgesic activity among the series tested. | tandfonline.com |

The anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.gov The use of the acetic acid-induced writhing test in mice to evaluate benzoxazolinone derivatives is significant, as this model is a standard screening tool for analgesic agents, including those that act via COX inhibition. tandfonline.comeuropeanreview.org The test works by having an irritant like acetic acid trigger the release of endogenous mediators that stimulate pain neurons, a process sensitive to NSAIDs. europeanreview.org

While direct enzymatic assays confirming COX inhibition by 3-methyl-2-benzoxazolinone are not extensively detailed in the reviewed literature, the positive results for related scaffolds in this classic NSAID-screening model strongly suggest that the mechanism of action for their analgesic and anti-inflammatory properties could involve the cyclooxygenase pathway. tandfonline.comnih.gov For comparison, well-known NSAIDs like ibuprofen (B1674241) and indomethacin (B1671933) are confirmed inhibitors of COX-2 oxygenation activity. nih.gov Therefore, it is plausible that the benzoxazolinone scaffold contributes to pain and inflammation relief at least in part by interfering with the COX enzymatic cascade.

Antinociception refers to the blockage of the detection of a painful or injurious stimulus by sensory neurons. The mechanisms underlying the analgesic effects of benzoxazole (B165842) derivatives have been shown to be complex and multifaceted. europeanreview.org Studies on a synthetic benzoxazole derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have provided significant insights into these pathways. europeanreview.org

Research using various nociceptive models in mice demonstrated that MCBA's antinociceptive effects involve the modulation of several key signaling systems. europeanreview.org Its activity was significantly counteracted by antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors. europeanreview.org Furthermore, the use of glibenclamide, an ATP-sensitive potassium channel inhibitor, also reversed the compound's effects, suggesting that the opening of these channels is part of its mechanism. europeanreview.org The compound was effective in models of pain induced by glutamate, capsaicin (B1668287) (a TRPV1 receptor agonist), and a protein kinase C (PKC) activator, indicating a broad impact on pain signaling pathways. europeanreview.org Conversely, opioid receptor antagonists did not significantly block its effects, pointing to a non-opioid mechanism of action. europeanreview.org

Antimicrobial and Antifungal Effects

The benzoxazole and benzoxazolinone skeletons are present in many natural and synthetic compounds exhibiting significant antimicrobial and antifungal properties. nih.gove3s-conferences.org Naturally occurring benzoxazolinones in plants act as protective agents, and their synthetic analogues have been developed to combat a range of microbial pathogens. nih.govnih.gov A large number of benzoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, including some that are clinically relevant human pathogens. nih.govnih.gov The antifungal properties of some derivatives have been noted as being particularly pronounced compared to their antibacterial effects. nih.gov

Derivatives of the benzoxazolinone scaffold have been synthesized and evaluated for their antibacterial activity against specific and diverse bacterial strains. mdpi.com In one comprehensive study, various new benzoxazolinone derivatives linked to hydrazones and azoles were tested. mdpi.com The results indicated that compounds featuring a 5-chlorobenzimidazole (B1584574) moiety or hydrazones with specific substitutions showed broad antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com The most sensitive strains were identified as the Gram-negative E. coli and the Gram-positive B. subtilis. mdpi.com

Another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives found that these compounds were selective, acting primarily against the Gram-positive Bacillus subtilis with little to no activity against the Gram-negative Escherichia coli. nih.gov This highlights how structural modifications to the core scaffold can influence the spectrum of antibacterial action.

Table 2: Antibacterial Spectrum of Selected Benzoxazolinone Scaffolds

| Compound Class/Derivative | Tested Pathogens | Key Findings | Reference(s) |

|---|---|---|---|

| Benzoxazolin-2-one linked to hydrazones and azoles | E. coli, B. subtilis, S. aureus, S. Enteritidis | Derivatives with 5-chlorobenzimidazole or specific hydrazones showed wide activity. E. coli and B. subtilis were the most sensitive. | mdpi.com |

| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis, E. coli | Showed selective activity against Gram-positive B. subtilis. | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Various Gram-positive and Gram-negative bacteria | Certain derivatives showed good antibacterial activity, comparable to half the potency of ampicillin (B1664943) and cephalexin (B21000) against S. aureus and E. coli. | nih.gov |

A modern approach to antimicrobial therapy involves targeting bacterial communication systems known as quorum sensing (QS), which regulate virulence and biofilm formation. nih.gov The benzoxazolinone scaffold has emerged as a promising starting point for the development of such anti-pathogenic drugs. A study focused on designing 1,3-benzoxazol-2(3H)-one derivatives as QS inhibitors (QSIs) found that several compounds were effective. nih.gov

Specifically, 1,3-benzoxazol-2(3H)-one itself, along with its 5-methyl and 6-methyl derivatives, were shown to inhibit the QS system in a reporter strain. nih.gov These compounds also significantly reduced key virulence factors in the pathogenic bacterium Pseudomonas aeruginosa, including the production of elastase, the formation of biofilms, and swarming motility. nih.gov By disrupting QS, these molecules can restrict bacterial pathogenicity without directly killing the bacteria, which may reduce the pressure for developing resistance. nih.gov This makes QSIs a compelling alternative or adjunct to traditional antibiotics. nih.gov

Anticancer and Cytotoxic Properties

The benzoxazolinone core is a privileged structure in the development of anticancer agents, with various derivatives exhibiting potent cytotoxic effects against several cancer cell lines. These compounds have been shown to modulate critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.

Cell Cycle Modulation (e.g., G2/M phase arrest)

While direct evidence specifically detailing the induction of G2/M phase cell cycle arrest by this compound is not extensively documented in current research, related compounds have shown activity in this area. For instance, a study on a promising benzophenone (B1666685) thiosemicarbazone compound, T44Bf, demonstrated a significant G2/M arrest in human acute leukemia cell lines (HL60, U937, KG1a, and Jurkat). plos.org Treatment with T44Bf led to a pronounced increase in the G2/M population, which was associated with its anti-proliferative effects. plos.org This was accompanied by alterations in the levels of key regulatory proteins of the G2/M transition, such as Cyclin B1 and Cdc2. plos.org Similarly, other natural and synthetic compounds, like the chalcone (B49325) derivative 1C and genistein, have also been reported to induce G2/M phase arrest in various cancer cell lines, including ovarian and bladder cancer cells, respectively. nih.govmdpi.commdpi.com This mode of action, disrupting the cell division process, is a key strategy in cancer chemotherapy.

Apoptotic Pathway Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research has shown that derivatives of the 2(3H)-benzoxazolinone scaffold are capable of triggering apoptotic pathways in cancer cells. In a study involving new Mannich bases of 2(3H)-benzoxazolinone, two compounds demonstrated significant pro-apoptotic properties in the MCF-7 breast cancer cell line. nih.gov

Treatment with these derivatives led to a notable increase in the immunoreactivities of key apoptotic markers. Specifically, an increase in Fas Ligand (FasL), caspase-3, and cytochrome-c was observed. nih.gov The activation of caspase-3, a critical executioner caspase, and the increased number of TUNEL-positive cells confirmed the induction of apoptosis. nih.gov This suggests that the benzoxazolinone scaffold can be modified to create potent inducers of apoptosis, a crucial mechanism for eliminating cancer cells. nih.gov The intrinsic apoptotic pathway, often regulated by the Bcl-2 family of proteins, is a common target for such compounds. nih.gov

Table 1: Apoptotic Activity of 2(3H)-Benzoxazolinone Derivatives in MCF-7 Cells

| Compound | Concentration for Reduced Cell Viability | Key Apoptotic Markers Increased |

| Compound 1 | 100µM (48h) | FasL, Caspase-3 |

| Compound 2 | 50µM (48h) | Caspase-3, Cytochrome-c |

Specific Target Inhibition (e.g., Acid Ceramidase)

A significant mechanism through which benzoxazolone derivatives exert their anticancer effects is the inhibition of specific enzymes critical for cancer cell survival and proliferation. One such target is acid ceramidase (AC), an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. The inhibition of AC leads to an accumulation of ceramide, a lipid messenger known to promote apoptosis and inhibit cell growth.

Benzoxazolone carboxamides have been identified as potent inhibitors of acid ceramidase. Systematic structure-activity relationship (SAR) studies have been conducted to optimize the potency and stability of these inhibitors. These investigations have explored a variety of substitutions on both the benzoxazolone ring and the carboxamide side chain, leading to the development of compounds with enhanced AC inhibitory activity. This targeted inhibition of a key enzyme in ceramide metabolism underscores the potential of the benzoxazolinone scaffold in developing targeted cancer therapies.

Antiviral Activities

In addition to their anticancer properties, benzoxazolinone derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Nucleocapsid Protein (NC) Inhibition

The HIV-1 nucleocapsid protein (NC) is a highly conserved zinc-finger protein that plays a crucial role in multiple stages of the viral replication cycle, making it an attractive target for antiretroviral therapy. A study focusing on novel chemotypes for NC inhibitors identified compounds with a 2-benzoxazolinone (B145934) moiety as having promising inhibitory properties.

Through a combination of virtual screening and in vitro biological evaluation, researchers demonstrated that these benzoxazolinone derivatives could effectively inhibit the activity of the HIV-1 NC protein. Further investigation into the structure-activity relationships of these compounds revealed that their anti-NC activity could be finely adjusted by adding specific substituents to the benzoxazolinone scaffold. This discovery opens the door for the development of a new class of antiretroviral drugs targeting a key viral protein.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The benzoxazolinone scaffold and related structures have been investigated for their potential to combat this neglected tropical disease.

Research into the antileishmanial activity of benzoxazinoid analogs, which share a core structure with benzoxazolinones, has shown promising results. In one study, a series of benzoxazinone (B8607429) (Bex) and pyridoxazinone (Pyr) analogs were tested against the promastigote forms of Leishmania (Viannia) braziliensis and Leishmania (Leishmania) infantum. Several of these compounds exhibited significant antileishmanial activity, with some showing efficacy comparable to the reference drug, Glucantime®. nih.gov

The study evaluated the 50% inhibitory concentration (IC50) of these analogs. The results indicated that the tested compounds were active against both Leishmania species. nih.gov The table below summarizes the activity of selected benzoxazinone analogs.

Table 2: Antileishmanial Activity of Benzoxazinone Analogs

| Compound Series | Target Species | IC50 Range (µg/mL) |

| Benzoxazinone (Bex) | L. (V.) braziliensis | 92 ± 6.19 to 238 ± 6.57 |

| Benzoxazinone (Bex) | L. (L.) infantum | 89 ± 6.43 to 188 ± 3.58 |

These findings suggest that the benzoxazolinone scaffold is a valuable starting point for the design and development of novel, safer, and more effective drugs for the treatment of leishmaniasis. nih.gov

Antioxidant Activities and Oxidative Stress Modulation

Benzoxazolinone derivatives have demonstrated notable antioxidant properties by mitigating oxidative stress. nih.gov Studies have shown that these compounds can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov For instance, a series of benzazolone compounds, including those with benzoxazolinonic and benzothiazolinonic heterocycles, were evaluated for their ability to inhibit the oxidation of low-density lipoproteins (LDL) induced by copper sulfate (B86663) (CuSO4) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.gov

Phenolic derivatives, in particular, have exhibited the most potent antioxidant activities. nih.gov These compounds not only protect against lipid peroxidation but also enhance cell viability, as demonstrated by lactate (B86563) dehydrogenase (LDH) release and MTT assays in bovine aortic endothelial cells. nih.gov Further research into 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives confirmed their antioxidant capacity through radical scavenging assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). asianpubs.orgege.edu.tr The presence of a 4-methoxy substituent on the N-phenyl ring of the propionanilide skeleton was found to be particularly effective. asianpubs.orgege.edu.tr

Additionally, 3-substituted piperazinomethyl derivatives of benzoxazolinone have been synthesized and evaluated for their antioxidant potential. researchgate.net One novel compound in this series, featuring a 4-methylphenyl substituent, displayed the highest antioxidant activity, showcasing its ability to neutralize free radicals and chelate ferric ions. researchgate.net This highlights the significant influence of structural modifications on the antioxidant properties of benzoxazolinone derivatives.

Neuroactive Properties

The neuroactive potential of benzoxazolinone scaffolds has been a significant area of investigation, with research focusing on their role as cholinesterase inhibitors and their interactions with various neurotransmitter receptors.

Cholinesterase Inhibition

Several 2-benzoxazolinone derivatives have been identified as potential inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov

A study involving new 2-benzoxazolinone derivatives, synthesized by condensing 6-chloroacetyl-2-benzoxazolinone (B1227339) with various amines, revealed that all tested compounds exhibited inhibitory activity against both AChE and BChE. nih.gov Notably, some of these derivatives showed stronger activity than the standard drugs tacrine (B349632) and donepezil. nih.gov Similarly, a broad spectrum of AChE and BChE inhibitory activity was observed for a series of 2,5-disubstituted-benzoxazole derivatives. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected benzoxazolinone derivatives:

| Compound | Target Enzyme | Activity | Reference |

| 2-Benzoxazolinone derivatives | AChE and BChE | Inhibitory activity observed. nih.gov | nih.gov |

| 2,5-Disubstituted-benzoxazole derivatives | AChE and BChE | Broad spectrum of inhibitory activity. nih.gov | nih.gov |

Ligand-Receptor Interactions (Dopaminergic, Serotoninergic, Sigma Receptors)

Benzoxazolinone derivatives have shown affinity for various receptors in the central nervous system, including dopaminergic, serotoninergic, and sigma receptors, suggesting their potential as modulators of neurotransmission.

Dopaminergic Receptors: Certain benzoxazol-2-one derivatives have been investigated as non-catechol D-1 and D-2 dopamine (B1211576) receptor agonists. nih.gov Replacement of the m-hydroxy group in dopamine with a thiazol-2-one group led to a significant increase in D-2 receptor affinity and activity. nih.gov The benzoxazol-2-one analogue also demonstrated notable D-2 receptor agonist potency. nih.gov Furthermore, a series of hexahydro-7H-indolo[3,4-gh] nih.govnih.govbenzoxazine (B1645224) derivatives have been synthesized and shown to possess central dopamine agonist properties, with some compounds exhibiting potency comparable to pergolide. nih.gov

Serotoninergic Receptors: The benzoxazolinone scaffold has been implicated in interactions with serotonin (B10506) (5-HT) receptors. researchgate.net Computational studies have explored 2-benzoxazolinone and its derivatives as potential dual inhibitors of human serotonin and norepinephrine (B1679862) transporters, which are key targets in the treatment of depression and pain. researchgate.net Additionally, 3,4-dihydro-2H-benzoxazinones have been identified as having high affinity for 5-HT1A receptors and potent serotonin reuptake inhibitory activity. nih.govnih.gov

Sigma Receptors: A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have been evaluated for their affinity at sigma-1 and sigma-2 receptor subtypes. nih.gov Several of these derivatives displayed preferential selectivity for sigma-1 binding sites, with some compounds exhibiting high affinity. nih.gov Notably, these compounds had negligible affinity for other receptors like opioid, 5-HT2, dopamine D2, and muscarinic M2 receptors. nih.gov Further studies on N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives confirmed that the benzoxazolone moiety confers a preference for sigma-1 sites. nih.gov

Immunomodulatory Effects (e.g., TNF-α inhibition)

The benzoxazolinone scaffold has been explored for its anti-inflammatory and immunomodulatory properties, particularly through the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govnih.gov

A library of benzoxazolinone-based 1,3,4-thiadiazoles was synthesized and screened for anti-inflammatory activity. nih.govnih.gov One compound, in particular, exhibited potent anti-inflammatory effects and significant in vitro TNF-α inhibitory activity. nih.govnih.gov This inhibition is thought to occur through interactions with key amino acid residues like GLN 61, TYR 119, TYR 151, and GLY 121 in the TNF-α structure. nih.govnih.gov These findings suggest that benzoxazolinone-based compounds could be promising candidates for the development of new anti-inflammatory drugs. nih.govnih.gov

The table below presents the TNF-α inhibitory activity of a selected benzoxazolinone derivative:

| Compound Class | Specific Compound | TNF-α Inhibition (%) | Reference |

| Benzoxazolinone-based 1,3,4-thiadiazoles | Compound 1f | 51.44 | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzoxazolinone derivatives influences their biological activity and for guiding the design of more potent and selective compounds.

Elucidation of Molecular Properties Related to Activity

SAR studies have revealed key molecular features of benzoxazolinone derivatives that are critical for their various biological activities.

For cholinesterase inhibition , the nature of the substituent at the 6-position of the benzoxazolinone ring and the amine group used in condensation significantly impact the inhibitory potency against AChE and BChE. nih.gov

In the context of sigma receptor binding , substitutions on the N-benzyl moiety of benzo[d]oxazol-2(3H)-one derivatives strongly affect their affinity and selectivity for sigma-1 receptors. nih.gov For instance, para-substitution with chloro, fluoro, or a methyl group on the N-benzyl ring leads to higher affinity for sigma-1 receptors compared to ortho-substitution. nih.gov

Regarding cytotoxic activities , the presence of a substituted benzoyl moiety in 2-benzoxazolinone-type alkaloids isolated from Acanthus ilicifolius was found to enhance their antiproliferative effects against cancer cell lines. nih.gov

Furthermore, SAR studies on benzoxazinones as phytotoxins have shown that degradation products and specific derivatives exhibit significant herbicidal activity, highlighting the ecological role of these compounds. nih.gov

Role of Substituents on Pharmacological Potency

The pharmacological potency of the benzoxazolinone scaffold can be significantly modulated by the addition of various substituents. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of these functional groups are critical in determining the biological effects of the resulting derivatives. These modifications influence the molecule's interaction with biological targets, thereby affecting its efficacy as a potential therapeutic agent.

For instance, in the context of anti-HIV activity, the inhibitory potential of benzoxazolinone derivatives against the HIV-1 nucleocapsid protein (NC) can be fine-tuned by specific substitutions on the core scaffold. nih.gov This highlights the importance of the benzoxazolinone moiety as a foundational structure for developing new antiretroviral agents. nih.gov Similarly, SAR studies on benzoxazinone derivatives, a closely related class of compounds, as α-chymotrypsin inhibitors revealed that the presence of substituents on the benzene (B151609) ring generally influences their inhibitory potential. nih.gov Specifically, the introduction of a fluoro group at the phenyl substituent led to increased inhibitory activity, followed by chloro and bromo substituents. nih.gov

Furthermore, research on benzoxazole derivatives has indicated that the presence of electron-withdrawing and electron-releasing groups at different positions on the substituted part of the molecule can enhance antimicrobial and antiproliferative effects. researchgate.net The strategic placement of these groups is a key aspect of designing potent bioactive compounds. In the development of novel 2-benzoxazolinone derivatives as inhibitors of aldose reductase (ALR2), a key enzyme in diabetic complications, the careful selection of substituents was guided by the goal of enhancing inhibitory activity. nih.gov

The table below summarizes the effect of different substituents on the pharmacological potency of benzoxazolinone and related scaffolds based on various studies.

| Scaffold | Target | Substituent Effect | Reference |

| Benzoxazolinone | HIV-1 Nucleocapsid Protein | Specific substituents can finely tune the anti-NC activity. | nih.gov |

| Benzoxazinone | α-Chymotrypsin | The presence of substituents on the benzene ring alters inhibitory potential. Fluoro groups on the phenyl substituent increase activity more than chloro or bromo groups. | nih.gov |

| Benzoxazole | Various (Antimicrobial/Antiproliferative) | Electron-withdrawing and electron-releasing groups at distinct positions can enhance biological effects. | researchgate.net |

| 2-Benzoxazolinone | Aldose Reductase (ALR2) | The selection of substituents is crucial for enhancing inhibitory activity against ALR2. | nih.gov |

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing a set of molecules with known activity, a pharmacophore model can be generated to guide the design of new, potentially more potent compounds or to screen virtual libraries for novel hits.

For the benzoxazolinone scaffold, pharmacophore modeling has been successfully applied to understand the structural requirements for its interaction with various biological targets. In one study, a 3D-pharmacophore model was developed for sigma(2) receptor antagonists based on a series of 19 benzo[d]oxazol-2(3H)-one derivatives. nih.gov The most effective pharmacophore hypothesis consisted of five key features: a positive ionizable group, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.gov This model yielded a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model with a high correlation coefficient of 0.97, indicating its predictive power. nih.gov

Similarly, distinct pharmacophore models have been generated for the cytotoxic activities of benzoxazole derivatives against cancerous (HeLa) and non-cancerous (L929) cell lines. nih.gov This allowed for the identification of compounds with selective cytotoxicity towards cancer cells. For instance, while broadly active compounds fit the models for both cell lines, selectively cytotoxic derivatives only fitted the model generated for the HeLa cells. nih.gov This demonstrates the utility of pharmacophore modeling in designing compounds with improved selectivity and potentially reduced side effects.

The development of a ligand-based pharmacophore model typically involves the following steps:

Selection of a training set: A group of molecules with a range of biological activities is chosen.

Conformational analysis: The possible three-dimensional structures of each molecule in the training set are generated.

Pharmacophore feature identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, are identified.

Pharmacophore model generation and validation: A model representing the spatial arrangement of these features is created and then tested for its ability to predict the activity of a separate set of compounds (test set). nih.gov

The table below outlines the key features of a pharmacophore model developed for benzo[d]oxazol-2(3H)-one derivatives targeting the sigma(2) receptor.

| Feature | Description |

| Positive Ionizable | A group that can carry a positive charge. |

| Hydrogen Bond Acceptor | An atom or group of atoms capable of accepting a hydrogen bond. |

| Hydrophobic Aromatic | An aromatic ring system that has a preference for non-polar environments. |

| Hydrophobic Aliphatic | A non-aromatic, non-polar carbon chain. |

| Generic Hydrophobic | A general non-polar region. |

Investigation of Enzyme Inhibitory Mechanisms